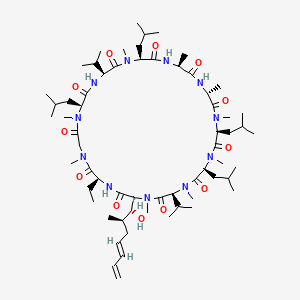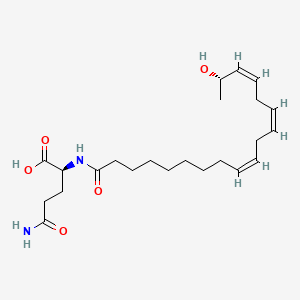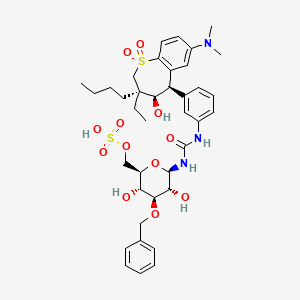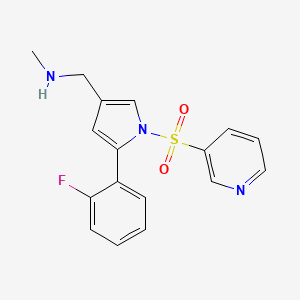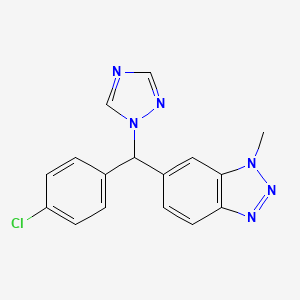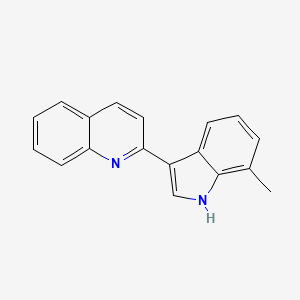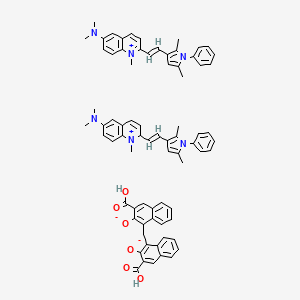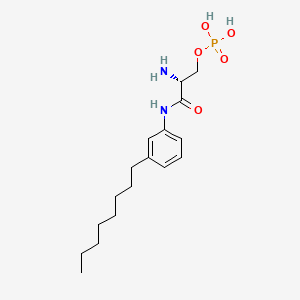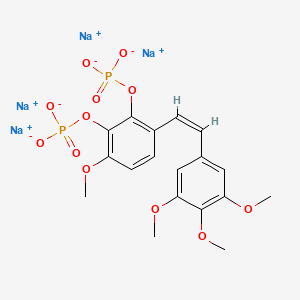
コンブレタスタチンA-1リン酸
概要
説明
Combretastatin A-1 phosphate (CA1P) is a prodrug of the stilbenoid combretastatin A1, originally isolated from the plant Combretum caffrum . It has vascular-disrupting and antineoplastic activities . Upon administration, CA1P is dephosphorylated to the active metabolite combretastatin A1 (CA1), which promotes rapid microtubule depolymerization . This leads to endothelial cell mitotic arrest and apoptosis, destruction of the tumor vasculature, disruption of tumor blood flow, and tumor cell necrosis .
Synthesis Analysis
Combretastatins are a class of natural phenols. A variety of different natural combretastatin molecules are present in the bark of Combretum caffrum, commonly known as South African Bush Willow . A variety of possible routes to the combretastatin skeleton are possible . One reasonably easy synthesis is as follows: 1-Bromomethyl-3,4,5-trimethoxybenzene undergoes an S N 2 reaction with triphenylphosphine, which yields a phosphonium salt .
Molecular Structure Analysis
Combretastatins generally share three common structural features: a trimethoxy “A”-ring, a “B”-ring containing substituents often at C3’ and C4’, and an ethene bridge between the two rings which provides necessary structural rigidity .
Chemical Reactions Analysis
Combretastatin A1 is a cis-stilbene originally isolated from C. caffrum that inhibits microtubule assembly (ID 50 = 2 µM) by binding to the colchicine (Item No. 9000760) binding site on β-tubulin .
科学的研究の応用
コンブレタスタチンA-1リン酸の科学研究における応用に関する包括的な分析を以下に示します。
臨床試験と癌治療
コンブレタスタチンA-1リン酸は、20件以上の臨床試験に参加しており、多くの腫瘍タイプに対して客観的で安定した反応を示しています。 この薬剤は、生存期間の延長に貢献し、さらには、未分化甲状腺癌の特定の患者の完治が確認されています .
抗酸化作用
研究では、コンブレタスタチンとその合成類似体(スチルベン構造を持つ)の抗酸化作用が評価されており、酸化ストレス関連状態における潜在的な応用が示されています .
腫瘍関連マクロファージの調節
マウスの肝細胞癌モデルでは、コンブレタスタチンA-1リン酸が、腫瘍関連マクロファージにおいてp-AKT、Mcl-1、Wnt/β-カテニンなどの経路に関連するタンパク質をダウンレギュレートすることが示されています .
白血病細胞に対する抗増殖活性
コンブレタスタチンA-1のプロドラッグである合成誘導体OXi4503は、白血病細胞に対して強力なナノモル濃度の細胞毒性と抗増殖活性を示します .
作用機序
Target of Action
Combretastatin A-1 Phosphate (CA-1P) primarily targets tubulin , a protein that forms the microtubules of the cellular cytoskeleton . It binds to the β-subunit of tubulin at the colchicine site , which is crucial for cell division and intracellular transport.
Mode of Action
CA-1P acts as a microtubule polymerization inhibitor . By binding to the colchicine site on tubulin, it inhibits tubulin polymerization, preventing the formation of microtubules . This disruption of microtubule dynamics leads to cell cycle arrest and ultimately cell death .
Biochemical Pathways
CA-1P affects several biochemical pathways. It inhibits the Wnt/β-catenin pathway , a crucial signaling pathway involved in cell proliferation and differentiation . It also down-regulates proteins related to the p-AKT pathway, which plays a key role in cell survival and growth .
Pharmacokinetics
CA-1P is a water-soluble prodrug that the body can rapidly metabolize to Combretastatin A-1 . It exhibits improved low water solubility, prolonged circulation, and enhanced efficiency . It is predominantly excreted into urine and feces .
Result of Action
The primary result of CA-1P’s action is its anti-tumor properties . By disrupting microtubule formation, it inhibits cell division, leading to cell death and tumor growth inhibition . It also acts on tumor-associated macrophages, down-regulating proteins related to the p-AKT and Wnt/β-catenin pathways .
Action Environment
The action of CA-1P can be influenced by environmental factors. For instance, the sensitivity of solid tumors to CA-1P can vary . The signaling sphingolipid, sphingosine-1-phosphate (S1P), which promotes vascular barrier integrity, can affect the action of CA-1P . Additionally, the compound’s distribution after injection can vary across different organs .
Safety and Hazards
Upon exposure, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of inhalation, move the victim into fresh air . If not breathing, give artificial respiration and consult a doctor immediately .
将来の方向性
Clinical trials with tumor genetic mapping, particularly from previous responders, may help boost the success of these compounds in future studies . The water-soluble analogue of combretastatin A-1, is more potent against a well-vascularised murine colon tumour than its predecessor, combretastatin A-4 phosphate . These data suggest this compound may have potential for clinical development .
生化学分析
Biochemical Properties
Combretastatin A-1 phosphate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary targets is tubulin, a protein that is essential for the formation of microtubules. By binding to the colchicine binding site on tubulin, combretastatin A-1 phosphate inhibits tubulin polymerization, leading to the disruption of microtubule dynamics . This interaction prevents the formation of the mitotic spindle, thereby inhibiting cell division. Additionally, combretastatin A-1 phosphate has been shown to interact with proteins involved in the Wnt/β-catenin signaling pathway, further contributing to its antitumor effects .
Cellular Effects
Combretastatin A-1 phosphate exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces cell cycle arrest and apoptosis by disrupting microtubule dynamics and inhibiting cell division . This compound also affects cell signaling pathways, such as the Wnt/β-catenin pathway, which plays a role in cell proliferation and survival . Furthermore, combretastatin A-1 phosphate influences gene expression by modulating the activity of transcription factors and other regulatory proteins. Its impact on cellular metabolism includes the inhibition of glucose uptake and the disruption of mitochondrial function, leading to decreased energy production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of action of combretastatin A-1 phosphate involves several key interactions at the molecular level. By binding to the colchicine binding site on tubulin, it inhibits tubulin polymerization and disrupts microtubule dynamics . This inhibition prevents the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. Additionally, combretastatin A-1 phosphate interacts with proteins involved in the Wnt/β-catenin signaling pathway, inhibiting the transcriptional activity of β-catenin and reducing the expression of target genes involved in cell proliferation and survival . The compound also induces changes in gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of combretastatin A-1 phosphate change over time. The compound is relatively stable and maintains its activity for extended periods under appropriate storage conditions . It can undergo degradation in the presence of light and heat, leading to a decrease in its effectiveness. Long-term studies have shown that combretastatin A-1 phosphate can induce sustained antitumor effects, with significant tumor regression observed in in vivo models . Additionally, the compound’s impact on cellular function, such as the inhibition of cell division and induction of apoptosis, persists over time, contributing to its therapeutic potential.
Dosage Effects in Animal Models
The effects of combretastatin A-1 phosphate vary with different dosages in animal models. At lower doses, the compound exhibits potent antitumor activity with minimal toxicity . At higher doses, it can cause adverse effects, such as hematological toxicity and damage to normal tissues . Threshold effects have been observed, where a certain dosage is required to achieve significant antitumor activity. Beyond this threshold, increasing the dosage does not necessarily enhance the therapeutic effects but may increase the risk of toxicity. Therefore, careful dosage optimization is essential to maximize the benefits of combretastatin A-1 phosphate while minimizing its adverse effects.
Metabolic Pathways
Combretastatin A-1 phosphate is involved in several metabolic pathways, including its conversion to the active form, combretastatin A-1, by enzymatic hydrolysis . This conversion is catalyzed by phosphatases, which remove the phosphate group from the compound. The active form then interacts with tubulin and other biomolecules to exert its antitumor effects. Additionally, combretastatin A-1 phosphate can influence metabolic flux by inhibiting glucose uptake and disrupting mitochondrial function, leading to altered energy production and increased oxidative stress . These metabolic changes contribute to the compound’s overall therapeutic effects.
Transport and Distribution
Combretastatin A-1 phosphate is transported and distributed within cells and tissues through various mechanisms. It can enter cells via passive diffusion and active transport, facilitated by transporters and binding proteins . Once inside the cells, the compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it interacts with its target biomolecules. The distribution of combretastatin A-1 phosphate within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins . These factors determine the compound’s localization and accumulation, which are critical for its therapeutic effects.
Subcellular Localization
The subcellular localization of combretastatin A-1 phosphate plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and disrupts microtubule dynamics . Additionally, combretastatin A-1 phosphate can accumulate in the nucleus, where it modulates gene expression by interacting with transcription factors and other regulatory proteins . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are essential for the compound’s ability to exert its therapeutic effects.
特性
IUPAC Name |
tetrasodium;[3-methoxy-2-phosphonatooxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O12P2.4Na/c1-25-13-8-7-12(16(29-31(19,20)21)18(13)30-32(22,23)24)6-5-11-9-14(26-2)17(28-4)15(10-11)27-3;;;;/h5-10H,1-4H3,(H2,19,20,21)(H2,22,23,24);;;;/q;4*+1/p-4/b6-5-;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKFVEPAQNCYNJ-YGGCHVFLSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Na4O12P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Combretastatin A-1 phosphate interact with its target and what are the downstream effects?
A: Combretastatin A-1 phosphate (CA1P) exerts its anti-tumor activity primarily by targeting tubulin, a protein crucial for microtubule formation within cells. [, ] CA1P binds to tubulin, disrupting the delicate assembly and disassembly processes of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. [] This disruption ultimately leads to cell cycle arrest and apoptosis (programmed cell death), particularly in rapidly dividing cells like those found in tumors. []
Q2: What is the mechanism behind the enhanced anti-tumor activity of Combretastatin A-1 phosphate compared to Combretastatin A-4 phosphate?
A: While both Combretastatin A-1 phosphate (CA1P) and Combretastatin A-4 phosphate (CA4P) are tubulin-binding agents, CA1P demonstrates superior anti-tumor efficacy in vivo. [] Research suggests that although they possess similar in vitro anti-tubulin properties, CA1P exhibits a greater capacity to induce vascular shutdown in tumors, leading to more pronounced tumor necrosis and growth delay compared to CA4P at equivalent doses. [, ] The exact reasons for this difference remain to be fully elucidated.
Q3: Can Combretastatin A-1 phosphate be used in combination with other anti-cancer agents, and if so, what are the potential benefits?
A: Yes, preclinical studies have investigated the combination of CA1P with conventional chemotherapeutic agents, showing promising synergistic effects. For instance, CA1P significantly potentiated the anti-tumor activity of cisplatin in a murine adenocarcinoma model. [] Similarly, in a severe combined immunodeficiency disease (SCID) mouse model of human ovarian carcinoma, CA1P enhanced the therapeutic efficacy of both carboplatin and paclitaxel. [, ] The enhanced efficacy is attributed, in part, to the anti-vascular effects of CA1P, which may improve drug delivery and tumor penetration. []
Q4: Are there any known instances of resistance to Combretastatin A-1 phosphate in cancer cells?
A4: While the provided research papers don't specifically delve into resistance mechanisms against CA1P, it's important to acknowledge that the development of drug resistance is a common challenge in cancer treatment. Further research is needed to understand if and how cancer cells might develop resistance to CA1P, and what strategies could potentially overcome such resistance.
Q5: What is the current status of Combretastatin A-1 phosphate in terms of clinical development?
A: Although not explicitly discussed in the provided research articles, Combretastatin A-1 phosphate has been identified as a compound that has progressed to clinical trials. [] This suggests that its promising preclinical results have paved the way for further investigation of its safety and efficacy in human patients.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


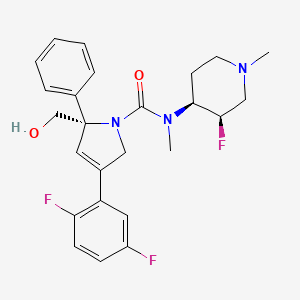
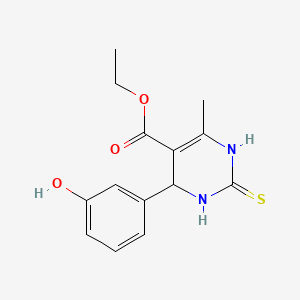
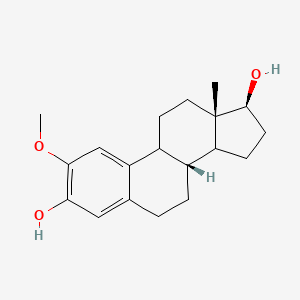
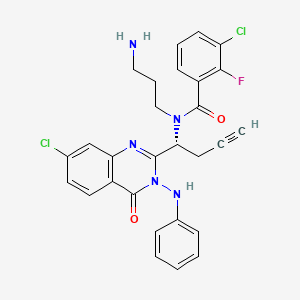
![Ethane;(1'S,6'R,7'R,8R,9'S)-6'-hydroxy-4,4,6',10',10'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-4',9,14'-trione](/img/structure/B1684028.png)
